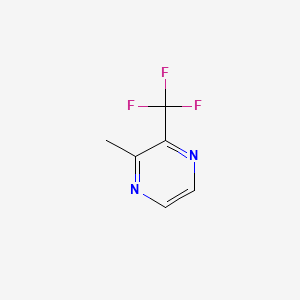

2-Methyl-3-(trifluoromethyl)pyrazine

Description

Properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c1-4-5(6(7,8)9)11-3-2-10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPRXJGQBKPZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl-3-(trifluoromethyl)pyrazine physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Methyl-3-(trifluoromethyl)pyrazine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrazines

Pyrazine derivatives are fundamental heterocyclic scaffolds in the fields of medicinal chemistry, agrochemicals, and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. The introduction of a trifluoromethyl (-CF₃) group, a common bioisostere for a methyl or ethyl group, can dramatically and often favorably alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound emerges as a key building block, combining the pyrazine core with the influential -CF₃ substituent. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and quality control. This guide provides a detailed analysis of the known physical characteristics of this compound, offers insights into the causality behind these properties, and presents standardized methodologies for their determination.

Molecular Identity and Structure

Accurate identification is the foundation of all chemical research. This compound is a disubstituted pyrazine ring where a methyl group and a trifluoromethyl group are positioned ortho to each other.

-

Chemical Name: this compound

-

CAS Number: 1204295-56-6[1]

-

Molecular Formula: C₆H₅F₃N₂

-

Molecular Weight: 162.11 g/mol

Caption: Molecular Structure of this compound.

Core Physical Properties: A Data-Driven Summary

Quantitative physical data is critical for planning experiments, particularly for purification and reaction setup. The available data for this compound is summarized below. It is important to note that comprehensive experimental data for this specific compound is not widely published, a common challenge for specialized chemical building blocks.

| Property | Value | Source |

| Boiling Point | 135-137 °C (at 760 mmHg) | [1] |

| Refractive Index (n²⁰/D) | 1.4290 | [1] |

| Physical Form | Solid | [1] |

| Density | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Vapor Pressure | Data not available |

Field Insight: Interpreting the Data The reported boiling point of 135-137 °C suggests moderate volatility. The trifluoromethyl group, being highly electronegative and larger than a hydrogen atom, significantly increases the molecular weight and intermolecular forces (dipole-dipole interactions) compared to simple 2-methylpyrazine (B.P. 135 °C), leading to a comparable boiling point despite the increased mass. The designation as a "solid" by one supplier may indicate that its melting point is near ambient temperature, or it could be supplied in a solidified form.[1] The absence of a reported melting point warrants careful handling and characterization upon receipt.

Comparative Analysis with an Isomer

To provide further context, the physical properties of the isomer, 2-Methyl-5-(trifluoromethyl)pyrazine, are presented. The position of the substituents can influence crystal packing and intermolecular forces, leading to different physical properties.

| Property (Isomer) | 2-Methyl-5-(trifluoromethyl)pyrazine | Source |

| CAS Number | 1186195-51-6 | [2] |

| Melting Point | 38 - 43 °C | [3] |

| Flash Point | 48.9 °C | [3] |

| logP (n-octanol/water) | 1.899 | [3] |

| Physical Form | Solid | [3] |

This comparison suggests that the target compound, this compound, likely also has a relatively low melting point.

Analytical Characterization Workflow

Confirming the identity and purity of a research chemical is a non-negotiable step. A standard workflow involves a combination of chromatographic and spectroscopic techniques.

Caption: A typical workflow for the analytical validation of the compound.

Expected Spectroscopic Signatures:

-

¹H NMR: Expect a singlet for the methyl group (-CH₃) protons, likely around δ 2.5-2.8 ppm. The two protons on the pyrazine ring will appear as distinct signals in the aromatic region (δ 8.0-9.0 ppm).

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, typically around δ -60 to -70 ppm relative to CFCl₃.

-

¹³C NMR: The spectrum will show six distinct carbon signals. The -CF₃ carbon will appear as a quartet due to C-F coupling.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z 162. Fragmentation patterns would likely involve the loss of fluorine or the methyl group.

Safety, Handling, and Storage

Working with fluorinated heterocyclic compounds requires adherence to strict safety protocols.

Hazard Identification:

-

Hazard Codes: T (Toxic)[1]

-

Risk Statements: R25 (Toxic if swallowed)[1]

-

Safety Statements: S45 (In case of accident or if you feel unwell, seek medical advice immediately)[1]

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4]

-

Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge if handling flammable liquids or dusts.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.[5]

Standardized Protocol: Boiling Point Determination

The boiling point is a fundamental physical constant used to identify a liquid and assess its purity. The following is a generalized protocol for its determination via distillation at atmospheric pressure.

Objective: To experimentally verify the boiling point of a liquid sample of this compound.

Apparatus:

-

Round-bottom flask

-

Distillation head with thermometer adapter

-

Thermometer (-10 to 200 °C range)

-

Liebig condenser

-

Receiving flask

-

Heating mantle with a stirrer

-

Boiling chips

References

An In-Depth Technical Guide to 2-Methyl-3-(trifluoromethyl)pyrazine for Advanced Research Applications

This guide provides a comprehensive technical overview of 2-Methyl-3-(trifluoromethyl)pyrazine, a heterocyclic compound of significant interest in modern chemical research. Designed for professionals in drug discovery, agrochemical development, and materials science, this document moves beyond basic data to offer insights into its synthesis, rationale for its use, and practical application, grounded in established scientific principles.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazine, a class of aromatic heterocyclic compounds. Its structure is characterized by a pyrazine ring functionalized with a methyl group and a trifluoromethyl (CF₃) group at adjacent positions. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable building block in synthetic chemistry.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile, often improving metabolic stability and membrane permeability.[1][2] The pyrazine core, a nitrogen-containing heterocycle, is a recognized "privileged scaffold" frequently found in biologically active molecules, including numerous kinase inhibitors, due to its ability to participate in hydrogen bonding and other key binding interactions.[3]

Chemical Structure

The structural formula of this compound is depicted below.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below for quick reference.

| Identifier | Value | Source |

| CAS Number | 1204295-56-6 | [4] |

| Molecular Formula | C₆H₅F₃N₂ | [4] |

| Molecular Weight | 162.11 g/mol | [4] |

| IUPAC Name | This compound | |

| SMILES | FC(F)(F)c1nccnc1C | |

| InChI Key | VUPRXJGQBKPZNW-UHFFFAOYSA-N |

| Physicochemical Property | Value | Source |

| Physical Form | Solid | [4] |

| Boiling Point | 135-137 °C | [4] |

| Refractive Index | 1.4290 | [4] |

Section 2: The Scientific Rationale - Synthesis and Mechanistic Insights

The synthesis of trifluoromethylated heterocycles is a non-trivial task that has garnered significant attention in process chemistry. Direct trifluoromethylation can be challenging, often requiring specialized and expensive reagents. Therefore, a common and effective strategy involves constructing the heterocyclic ring using a trifluoromethyl-containing building block.

A plausible and efficient synthesis of a closely related precursor, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, has been reported, which can be adapted.[5][6][7] This approach starts with ethyl 4,4,4-trifluoro-3-oxobutanoate, a readily available fluorinated building block.

Proposed Synthetic Workflow

The following diagram outlines a high-level conceptual pathway for synthesizing trifluoromethylated pyrazines.

Caption: Conceptual synthesis pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed adaptation based on published methods for analogous compounds.[5][7]

Objective: To synthesize this compound.

Part 1: Synthesis of Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate

-

Chlorination:

-

Rationale: Activation of the α-position of the β-ketoester is necessary for the subsequent reaction cascade. Chlorination is a standard method for this transformation.

-

Procedure: Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane). Cool the solution to 0°C. Add sulfuryl chloride (1.1 eq) dropwise while maintaining the temperature. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS). The crude α-chloro intermediate is typically used directly in the next step after solvent removal.

-

-

One-Pot Condensation and Aromatization:

-

Rationale: This highly efficient one-pot reaction combines multiple transformations. Sodium azide converts the chloro-ketoester to an iminoketoester. This intermediate then undergoes cyclocondensation with ethylenediamine to form a dihydropyrazine, which is immediately aromatized in situ by a palladium catalyst to yield the stable pyrazine ring.[5]

-

Procedure: To a solution of the crude α-chloro-β-ketoester in a solvent like ethanol, add sodium azide (1.2 eq). After a brief period of stirring, add ethylenediamine (1.1 eq). Finally, add a catalytic amount of palladium on charcoal (Pd/C, ~5 mol%). Heat the mixture under reflux until the reaction is complete. After cooling, filter the mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure. Purify the resulting crude ester via column chromatography.

-

Part 2: Conversion to this compound

-

Saponification and Decarboxylation:

-

Rationale: The ester group must be removed to yield the parent pyrazine ring before methylation at the desired position. This is achieved via base-catalyzed hydrolysis (saponification) to the carboxylate, followed by acid-catalyzed decarboxylation upon heating.

-

Procedure: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux until the hydrolysis is complete. Acidify the cooled reaction mixture with hydrochloric acid, which will protonate the carboxylate and catalyze decarboxylation, often requiring further heating. Extract the product, 3-(trifluoromethyl)pyrazine, with an organic solvent and purify.

-

-

Directed Methylation:

-

Rationale: Introducing the methyl group at the C2 position requires regioselective control. One common strategy is directed ortho-metalation. The nitrogen atoms of the pyrazine ring can direct a strong base (like LDA) to deprotonate the adjacent C-H bond, creating a nucleophilic anion that can then be quenched with an electrophile like methyl iodide.

-

Procedure: Dissolve 3-(trifluoromethyl)pyrazine in dry THF and cool to -78°C under an inert atmosphere. Add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise. After stirring for 1 hour at low temperature, add methyl iodide (1.2 eq). Allow the reaction to slowly warm to room temperature. Quench the reaction with saturated ammonium chloride solution, extract the product with an organic solvent, dry, and purify by column chromatography or distillation to yield the final product.

-

Section 3: Applications in Drug Discovery and Agrochemical Development

The value of this compound lies in its utility as a molecular scaffold. The specific combination of its structural features addresses several key objectives in the design of bioactive molecules.

The Trifluoromethyl Group Advantage

The CF₃ group is not simply a bioisostere for a methyl group; it fundamentally alters molecular properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life.

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.

-

Binding Affinity: The electronegativity of the CF₃ group can influence the electronics of the entire molecule, potentially strengthening interactions with protein targets through dipole-dipole or other electrostatic forces.

The Pyrazine Scaffold in Bioactive Compounds

Pyrazine derivatives are prevalent in FDA-approved drugs and advanced clinical candidates.[3] This scaffold is particularly effective in the design of kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP.[3]

The logical flow from this building block to a final application is illustrated below.

Caption: Logic diagram showing how the properties of the core building block translate to advanced applications.

Examples of complex molecules built upon related principles include:

-

Pyraziflumid: A succinate dehydrogenase inhibitor (SDHI) fungicide containing a 3-(trifluoromethyl)pyrazine-2-carboxamide core.[5]

-

Fuzuloparib: A PARP inhibitor for treating ovarian cancer, which features a related 2-(trifluoromethyl)-[4][8]triazolo[1,5-a]pyrazine structure.[9]

Section 4: Safety, Handling, and Spectroscopic Characterization

Trustworthiness in research protocols requires a foundation of safety and analytical validation.

Hazard and Safety Information

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

| Hazard Class | GHS Statement | Precautionary Code | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P301 + P310 | [4] |

| Skin Irritation | H315: Causes skin irritation | P280 | [4] |

| Eye Irritation | H319: Causes serious eye irritation | P305 + P351 + P338 | [4] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304 + P340 | [4] |

Spectroscopic Validation

Confirming the identity and purity of the synthesized compound is critical. The expected spectroscopic signatures would be:

-

¹H NMR: Signals corresponding to the two distinct aromatic protons on the pyrazine ring and a singlet for the methyl group protons.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

-

¹³C NMR: Resonances for the six carbon atoms, with the CF₃ carbon appearing as a characteristic quartet due to C-F coupling.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z corresponding to its molecular weight (162.11).

Researchers can obtain reference spectra from commercial suppliers or specialized chemical databases.[10]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its well-defined structure combines the metabolic resilience and potent electronic influence of the trifluoromethyl group with the versatile and biologically relevant pyrazine scaffold. Understanding its synthesis, properties, and the rationale for its application empowers researchers to design and develop next-generation pharmaceuticals and agrochemicals with improved efficacy and safety profiles.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1204295-56-6 [amp.chemicalbook.com]

- 5. Pyraziflumid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Fuzuloparib - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(trifluoromethyl)pyrazine

Introduction: The Significance of 2-Methyl-3-(trifluoromethyl)pyrazine in Modern Chemistry

This compound is a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a trifluoromethyl group (–CF3) into the pyrazine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered bioavailability. These characteristics make it a highly sought-after intermediate for medicinal chemists and process development scientists. This guide provides a comprehensive overview of a robust and versatile synthetic pathway to this compound, offering in-depth technical details and field-proven insights for researchers and professionals in drug development.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy hinges on the initial formation of a key intermediate, 2-chloro-3-(trifluoromethyl)pyrazine, followed by a cross-coupling reaction to introduce the methyl group. This approach offers a convergent and flexible route, allowing for the potential diversification of the 2-position of the pyrazine ring.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-3-(trifluoromethyl)pyrazine

The cornerstone of this synthesis is the efficient preparation of 2-chloro-3-(trifluoromethyl)pyrazine. While several methods exist for the construction of trifluoromethylated heterocycles, a practical approach involves building the pyrazine ring from a readily available trifluoromethyl-containing precursor. A notable method is adapted from the synthesis of related pyrazine derivatives, such as ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.[1][2]

Causality Behind Experimental Choices

The selection of ethyl 4,4,4-trifluoro-3-oxobutanoate as a starting material is strategic due to the presence of the trifluoromethyl group and a reactive β-ketoester functionality. This allows for a straightforward condensation reaction to form the pyrazine ring. Subsequent chlorination provides the desired halo-intermediate primed for cross-coupling.

Experimental Protocol: Synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine

This synthesis is a multi-step, one-pot procedure that requires careful control of reaction conditions.

Step 1a: Oximation of Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate in acetic acid and cool the solution to 10-15 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 20 °C.

-

Stir the reaction mixture at room temperature for 1.5 hours. The formation of ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate can be monitored by TLC.

Step 1b: Cyclization and Aromatization to form Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate

-

To the crude oxime from the previous step, add a trialkyl phosphite (e.g., trimethyl phosphite) at 0 °C.

-

Add ethylenediamine and a suitable solvent like picoline.

-

Stir the mixture at room temperature and then heat to around 70 °C to facilitate cyclization.

-

Cool the reaction mixture and add an oxidizing agent, such as bromine, to aromatize the dihydropyrazine intermediate to the pyrazine ring.[1]

Step 1c: Hydrolysis and Decarboxylation

-

The resulting ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide.

-

Acidification followed by heating will induce decarboxylation to yield 2-(trifluoromethyl)pyrazine.

Step 1d: Chlorination

-

The 2-(trifluoromethyl)pyrazine is then subjected to chlorination to install the chloro group at the 2-position. This can be achieved using a variety of chlorinating agents, such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS). The reaction conditions will need to be optimized to ensure regioselectivity.

Data Presentation: Reaction Parameters

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Oximation | Sodium nitrite | Acetic acid | 10-15 | >90 |

| Cyclization | Ethylenediamine, Trimethyl phosphite | Picoline | 0 to 70 | 70-80 |

| Aromatization | Bromine | Picoline | 0 to RT | - |

| Hydrolysis | Sodium hydroxide | Water/Ethanol | Reflux | >90 |

| Decarboxylation | Acid/Heat | - | High | Variable |

| Chlorination | SO2Cl2 or NCS | Chlorinated solvent | RT to Reflux | 60-75 |

Part 2: Palladium-Catalyzed Methylation

With the 2-chloro-3-(trifluoromethyl)pyrazine intermediate in hand, the final step is the introduction of the methyl group. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high efficiency, functional group tolerance, and predictable reactivity.[3][4][5]

Choosing the Right Cross-Coupling Partner: A Comparative Analysis

Several organometallic reagents can be employed for the methylation, each with its own advantages and disadvantages.

-

Stille Coupling (Organotin Reagents): Utilizes trimethylstannyl or tetramethylstannyl reagents. While effective, the toxicity of organotin compounds is a significant drawback, particularly in a pharmaceutical development setting.[4][5]

-

Suzuki-Miyaura Coupling (Organoboron Reagents): Employs methylboronic acid or its esters. These reagents are generally less toxic and more environmentally benign than their organotin counterparts. The reaction conditions are often mild and tolerant of a wide range of functional groups.[6][7][8][9]

-

Negishi Coupling (Organozinc Reagents): Involves the use of organozinc reagents, which are known for their high reactivity. These can be prepared from the corresponding methyl Grignard or organolithium reagents.[10][11][12][13][14]

For this guide, we will focus on the Stille Coupling as a well-established and highly effective method, while acknowledging the utility of the Suzuki-Miyaura and Negishi couplings as viable, and often preferable, alternatives in terms of safety and environmental impact.

Experimental Protocol: Stille Coupling for the Synthesis of this compound

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-3-(trifluoromethyl)pyrazine, a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf), and a suitable solvent (e.g., toluene, DMF, or dioxane).

-

Add the organotin reagent, such as tetramethyltin or trimethyltin chloride.

-

Add a ligand if necessary (e.g., triphenylphosphine) and a base (e.g., K2CO3 or CsF).

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

-

The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Mechanistic Insight: The Catalytic Cycle of Stille Coupling

The mechanism of the Stille coupling is a well-understood catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of 2-chloro-3-(trifluoromethyl)pyrazine to form a Pd(II) intermediate.

-

Transmetalation: The methyl group is transferred from the organotin reagent to the palladium center, displacing the chloride and forming a new Pd(II) intermediate with both organic fragments attached.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of this compound and regenerating the active Pd(0) catalyst.

Conclusion: A Reliable Pathway to a Key Building Block

The described two-step synthesis provides a reliable and adaptable route to this compound. The initial formation of a versatile 2-chloro-3-(trifluoromethyl)pyrazine intermediate opens the door for the introduction of various functionalities at the 2-position through well-established cross-coupling chemistry. While the Stille coupling is a powerful tool for the final methylation step, researchers are encouraged to explore alternative, less toxic methods like the Suzuki-Miyaura and Negishi couplings, particularly for larger-scale synthesis and applications in pharmaceutical development. This guide serves as a foundational blueprint for the synthesis of this important heterocyclic building block, empowering further innovation in medicinal and materials chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Stille Coupling [organic-chemistry.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 11. Organozinc Reagents [sigmaaldrich.com]

- 12. nioch.nsc.ru [nioch.nsc.ru]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Methyl-3-(trifluoromethyl)pyrazine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-3-(trifluoromethyl)pyrazine. It is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in various organic media. This document synthesizes theoretical principles with practical experimental methodologies to offer a robust framework for solubility determination and application.

Introduction: The Significance of this compound and its Solubility Profile

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group and a trifluoromethyl group. The pyrazine core is a key structural motif in numerous biologically active molecules and functional materials. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, understanding the solubility of this compound is paramount for its application in pharmaceutical formulation, chemical synthesis, and materials science.[3][4]

Solubility dictates the medium in which a compound can be effectively used, influencing reaction kinetics, purification methods, and the bioavailability of active pharmaceutical ingredients (APIs). This guide will delve into the theoretical underpinnings of this compound's solubility, provide a detailed protocol for its experimental determination, and discuss the implications of its solubility profile.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.

Molecular Structure Analysis of this compound:

-

Pyrazine Ring: The pyrazine ring is a weakly basic, aromatic heterocycle. The two nitrogen atoms introduce a degree of polarity to the molecule. Pyrazine itself is freely soluble in water and organic solvents.[6][7]

-

Methyl Group (-CH₃): The methyl group is a nonpolar, electron-donating group that contributes to the lipophilicity of the molecule.

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is strongly electron-withdrawing and highly lipophilic. The presence of fluorine atoms can significantly increase a molecule's lipophilicity and, therefore, its solubility in non-polar organic solvents.[1][8] This group is not capable of hydrogen bonding as a donor but can act as a weak hydrogen bond acceptor.

The combination of the polar pyrazine ring and the nonpolar methyl and highly lipophilic trifluoromethyl groups suggests that this compound will exhibit a nuanced solubility profile, with good solubility expected in a range of organic solvents of varying polarity.

Predicted Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The polar pyrazine ring can interact with the polar hydroxyl group of the alcohols. However, the nonpolar substituents may limit very high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Chloroform | High | These solvents have a moderate to high polarity that can effectively solvate the pyrazine ring, while also accommodating the nonpolar methyl and trifluoromethyl groups. |

| Nonpolar | Toluene, Hexane | Moderate to Low | The lipophilic trifluoromethyl and methyl groups will favor interaction with nonpolar solvents. However, the polarity of the pyrazine ring may lead to lower solubility compared to highly nonpolar solutes. |

Note: This table presents a predicted qualitative profile. For precise quantitative data, experimental determination is essential.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound and is widely adopted in the pharmaceutical industry.[9] This method involves agitating an excess of the solid compound in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.

Detailed Step-by-Step Methodology

4.1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

4.2. Experimental Protocol:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

-

Addition of Solute: Accurately weigh an excess amount of this compound and add it to a glass vial.

-

Addition of Solvent: Add a known volume of the organic solvent to the vial. Ensure there is a visible excess of the solid.

-

Equilibration: Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 72 hours.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following should be incorporated:

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

Triplicate Measurements: The experiment should be performed in at least triplicate to assess the reproducibility of the results.[6]

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to check for any changes in its physical form (polymorphism).

Experimental Workflow Diagram

Caption: Shake-Flask Method for Equilibrium Solubility Determination.

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments, and it is crucial to control them to obtain accurate and reproducible data:

-

Temperature: The solubility of most solids increases with temperature. Therefore, maintaining a constant and accurately recorded temperature is critical.[10]

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

-

Agitation Rate: The rate of shaking should be sufficient to keep the solid suspended and facilitate dissolution but not so vigorous as to cause particle size reduction.[7]

-

Solid State of the Compound: The crystalline form (polymorph) of the solid can significantly impact its solubility.

Applications in Research and Development

A thorough understanding of the solubility of this compound is essential for its practical application:

-

Drug Development: In the formulation of pharmaceuticals, solubility data is crucial for developing suitable dosage forms and predicting bioavailability.[11]

-

Chemical Synthesis: Knowledge of solubility is necessary for designing efficient reaction and purification processes, such as crystallization.

-

Materials Science: For the incorporation of this molecule into new materials, its solubility in various polymers and organic matrices is a key parameter.

Conclusion

While experimental quantitative solubility data for this compound in organic solvents is not widely published, a strong qualitative understanding can be derived from its molecular structure. The presence of the polar pyrazine ring combined with the lipophilic methyl and trifluoromethyl groups suggests good solubility in a range of polar aprotic solvents. For precise quantitative data, the standardized shake-flask method provides a reliable and robust experimental approach. This guide provides both the theoretical foundation and the practical methodology for researchers and scientists to effectively work with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-[5-(Trifluoromethyl)-2-pyridinyl]pyrazine | C10H6F3N3 | CID 164674287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biosynce.com [biosynce.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

- 11. Predictor Solubility [chematlas.chimie.unistra.fr]

A Technical Guide to the Thermochemical Properties of Trifluoromethylated Pyrazines: Methodology and Insights for Researchers

Introduction: The Imperative of Thermochemical Data in Drug Discovery

Trifluoromethylated pyrazines represent a cornerstone in modern medicinal chemistry and drug development. The incorporation of the trifluoromethyl (–CF₃) group into the pyrazine scaffold imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which are often pivotal for optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles.[1][2] Despite their widespread use, a comprehensive, publicly available dataset of their fundamental thermochemical properties—such as enthalpies of formation and bond dissociation energies—is notably scarce.

This technical guide addresses this critical knowledge gap. Lacking a repository of pre-existing data, this document serves as a detailed methodological framework for researchers, scientists, and drug development professionals. It provides the necessary theoretical grounding and practical, step-by-step protocols to determine these crucial energetic parameters. By understanding the underlying thermochemical landscape, researchers can make more informed decisions in molecular design, reaction pathway optimization, and safety assessment, ultimately accelerating the drug discovery pipeline. This guide is structured to provide full editorial autonomy, focusing on the causality behind experimental and computational choices to ensure a self-validating system of protocols.

Part 1: Experimental Determination of Thermochemical Properties

The foundation of thermochemistry lies in precise experimental measurement. For novel compounds like trifluoromethylated pyrazines, these measurements provide the "ground truth" for all subsequent computational models and theoretical discussions. The primary challenge in studying organofluorine compounds is the production of highly corrosive hydrofluoric acid (HF) upon combustion, which necessitates specialized equipment.[3][4]

Standard Enthalpy of Formation in the Condensed Phase (ΔfH°(cr/l))

The most reliable method for determining the standard enthalpy of formation of organic compounds is combustion calorimetry.[5] For fluorine-containing substances, this requires a specialized setup to ensure complete reaction and containment of corrosive products.

Core Technique: Rotating-Bomb Calorimetry

The key obstacle in the combustion of organofluorine compounds is achieving a well-defined final equilibrium state.[4] A static bomb often results in incomplete combustion and a non-homogeneous solution of HF, which can also attack the bomb's internal surfaces. A rotating-bomb calorimeter overcomes this by ensuring the internal solution thoroughly washes all surfaces, leading to a uniform final state.[4]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation:

-

Press a precise mass (typically 0.5 - 1.0 g) of the solid trifluoromethylated pyrazine into a pellet.

-

For liquid samples, encapsulate a known mass in a polyester bag of known combustion energy.

-

Place the sample in a platinum crucible.

-

Attach a platinum or iron fuse wire of known mass and combustion energy, positioning it to ensure ignition of the sample.

-

-

Bomb Preparation:

-

The bomb must have a platinum lining to resist corrosion from HF.[6]

-

Add a specific volume (e.g., 10 mL) of distilled water to the bottom of the bomb. This water will dissolve the gaseous HF produced, forming a solution of hydrofluoric acid.

-

Place the crucible with the sample inside the bomb.

-

Seal the bomb, purge it with oxygen to remove atmospheric nitrogen (preventing nitric acid formation), and then charge it with high-purity oxygen to a pressure of approximately 30 atm.[7]

-

-

Calorimetric Measurement:

-

Submerge the sealed bomb in the calorimeter bucket containing a precisely known mass of water.

-

Allow the system to reach thermal equilibrium while stirring. Record the initial temperature for a set period.

-

Ignite the sample via the fuse wire.

-

Record the temperature rise until a stable final temperature is reached. Throughout this period, the bomb is rotated to ensure complete dissolution of HF.

-

-

Post-Combustion Analysis:

-

Vent the bomb and collect the internal solution.

-

Analyze the solution for the concentration of hydrofluoric acid (e.g., by titration with standardized NaOH) to confirm complete combustion.

-

Inspect the bomb for soot (a sign of incomplete combustion) or corrosion.

-

Quantify any unburned fuse wire.

-

-

Calculation:

-

The total heat released is calculated from the temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid).

-

Corrections are applied for the heat of combustion of the fuse wire and any auxiliary materials.

-

This provides the constant-volume energy of combustion (ΔcU°).

-

This value is then converted to the standard enthalpy of combustion (ΔcH°), which is used with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and aqueous HF) to calculate the standard enthalpy of formation of the compound.[5]

-

Standard Enthalpy of Sublimation (ΔgcrH°)

To determine the gas-phase enthalpy of formation, the energy required to convert the compound from its condensed phase (solid) to the gaseous phase must be measured. This is the enthalpy of sublimation.

Core Technique: Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a highly reliable technique for measuring the vapor pressure of low-volatility solids as a function of temperature.[8][9] The substance is heated in a closed cell with a small orifice. The rate of effusion of the gas-phase molecules through the orifice into a high-vacuum chamber is proportional to the vapor pressure.

Experimental Protocol: Knudsen Effusion Mass Spectrometry

-

Sample Loading: Place a small amount of the crystalline trifluoromethylated pyrazine into the Knudsen effusion cell.

-

System Setup: Place the cell in a temperature-controlled furnace within a high-vacuum chamber connected to a mass spectrometer.

-

Data Acquisition:

-

Heat the cell to a specific temperature and allow the system to equilibrate.

-

Measure the rate of mass loss over time using a microbalance, or monitor the ion intensity of the parent molecule with the mass spectrometer.

-

Repeat this measurement at several different temperatures, creating a vapor pressure vs. temperature dataset.

-

-

Calculation:

-

The enthalpy of sublimation is derived from the slope of the line in a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

-

Standard Enthalpy of Formation in the Gas Phase (ΔfH°(g))

The gas-phase enthalpy of formation, a critical parameter for computational comparison and bond energy calculations, is determined using Hess's Law.

Calculation:

ΔfH°(g) = ΔfH°(cr) + ΔgcrH°

This simple addition combines the experimentally determined condensed-phase enthalpy of formation with the experimentally determined enthalpy of sublimation.

Workflow for Experimental Determination of Gas-Phase Enthalpy of Formation

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Part 2: Computational Determination of Thermochemical Properties

Quantum chemical calculations provide a powerful, complementary approach to experiment. They are particularly valuable for estimating properties of molecules that are difficult to synthesize or handle, and for calculating quantities like bond dissociation energies that are challenging to measure directly.

High-Accuracy Gas-Phase Enthalpy of Formation (ΔfH°(g))

While Density Functional Theory (DFT) methods like B3LYP are excellent for geometry optimizations, they often lack the accuracy required for reliable thermochemistry.[10] For this, high-accuracy composite methods are the gold standard.

Core Technique: Gaussian-4 (G4) Theory

The Gaussian-4 (G4) and its more computationally efficient variant, G4(MP2), are composite "recipes" that approximate a very high-level calculation by combining results from a series of lower-level calculations.[1][2] They systematically correct for basis set deficiencies and electron correlation effects to achieve chemical accuracy (typically within ~1 kcal/mol of experiment).[6]

Computational Protocol: G4(MP2) for ΔfH°(g)

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization and vibrational frequency calculation on the trifluoromethylated pyrazine molecule using a DFT method, typically B3LYP with a 6-31G(2df,p) basis set.[2]

-

Confirm that the optimized structure is a true minimum by ensuring there are no imaginary frequencies.

-

The output provides the optimized geometry and the zero-point vibrational energy (ZPVE).

-

-

Single-Point Energy Calculations:

-

Using the optimized geometry, execute the G4(MP2) keyword in a quantum chemistry software package (e.g., Gaussian).

-

This keyword automatically performs a series of high-level single-point energy calculations, including CCSD(T) and MP2 with very large basis sets, and combines them with the ZPVE and empirical corrections to yield a total electronic energy at 0 K (E₀).[1]

-

-

Atomization Energy Calculation:

-

Repeat step 2 for each constituent atom in the molecule (C, H, N, F) to obtain their high-accuracy total electronic energies.

-

Calculate the atomization energy (ΣD₀) of the molecule: ΣD₀ = [Σ E₀(atoms)] - E₀(molecule)

-

-

Enthalpy of Formation Calculation at 298 K:

-

Use the calculated ΣD₀ and the well-established experimental standard enthalpies of formation for the individual atoms (e.g., from NIST databases) to calculate the molecule's standard enthalpy of formation at 0 K (ΔfH°₀).

-

Convert this value to 298 K by applying thermal corrections, which are typically calculated during the frequency step.

-

Bond Dissociation Energy (BDE)

BDE is the enthalpy change associated with the homolytic cleavage of a bond. It is a direct measure of bond strength and a key indicator of thermal stability and reactivity.

Computational Protocol: Calculating the Pyrazine-CF₃ BDE

-

Optimize Geometries:

-

Perform geometry optimizations and frequency calculations (as in 2.1, step 1) for three species:

-

The parent trifluoromethylated pyrazine molecule.

-

The pyrazinyl radical (formed by removing the –CF₃ group).

-

The trifluoromethyl radical (•CF₃).

-

-

-

Calculate High-Accuracy Energies:

-

Perform high-accuracy energy calculations (e.g., G4(MP2)) for all three optimized species to obtain their total energies, including ZPVE and thermal corrections to 298 K (H₂₉₈).

-

-

Calculate the BDE:

-

The BDE at 298 K is the difference between the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule).[11] BDE₂₉₈ = [H₂₉₈(pyrazinyl radical) + H₂₉₈(•CF₃)] - H₂₉₈(parent molecule)

-

Workflow for Computational Determination of Bond Dissociation Energy (BDE)

References

- 1. gaussian.com [gaussian.com]

- 2. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 3. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. arxiv.org [arxiv.org]

- 7. m.youtube.com [m.youtube.com]

- 8. msinstruments.us [msinstruments.us]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)pyrazine: Synthesis, Properties, and Historical Context

Introduction

Within the landscape of modern synthetic chemistry, fluorine-containing heterocycles have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms. The trifluoromethyl group (–CF₃), in particular, is a privileged moiety in the design of agrochemicals and pharmaceuticals, offering enhanced metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 2-Methyl-3-(trifluoromethyl)pyrazine, a key building block in the synthesis of complex bioactive molecules. While a definitive historical account of its initial discovery remains elusive in seminal publications, its emergence is intrinsically linked to the broader development of trifluoromethylated pyrazines as valuable intermediates. This document will therefore construct a logical history based on the evolution of synthetic methodologies for analogous compounds, alongside a detailed exploration of its synthesis, properties, and applications.

Historical Context and Emergence

The history of this compound is not one of a singular, celebrated discovery but rather a gradual emergence as a valuable, commercially available building block. Its development can be understood as a direct consequence of the rising importance of trifluoromethyl-substituted heterocycles in the life sciences. The synthesis of related compounds, such as ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, has been documented in the context of developing novel fungicides and other bioactive agents.[1][2] These synthetic efforts laid the groundwork for the preparation of a variety of substituted trifluoromethylpyrazines, including the title compound.

The likely impetus for the synthesis of this compound stems from its utility as a versatile intermediate. The pyrazine core is a common scaffold in biologically active compounds, and the strategic placement of a methyl and a trifluoromethyl group allows for further functionalization and molecular tuning. Researchers in agrochemical and pharmaceutical fields would have sought access to such building blocks to explore new chemical space in their quest for more effective and safer products. The commercial availability of this compound today from various suppliers underscores its established role in contemporary organic synthesis.[3]

Physicochemical Properties

This compound is a solid at room temperature with a boiling point of 135-137°C.[3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1204295-56-6 | |

| Molecular Formula | C₆H₅F₃N₂ | |

| Molecular Weight | 162.11 g/mol | |

| Boiling Point | 135-137 °C | [3] |

| Refractive Index | 1.4290 | [3] |

| Form | Solid | [3] |

Synthetic Methodologies

A likely precursor for the synthesis is 1,1,1-trifluoro-2,3-butanedione. The synthesis can be conceptualized in the following workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on known chemical transformations for similar compounds.

Step 1: Synthesis of 1,1,1-trifluoro-2,3-butanedione

-

To a solution of ethyl trifluoroacetoacetate in a suitable solvent (e.g., acetic acid), add a solution of sodium nitrite in water dropwise at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

The resulting oxime is then hydrolyzed under acidic conditions (e.g., with hydrochloric acid) with heating to yield 1,1,1-trifluoro-2,3-butanedione.

-

The product is isolated by extraction and purified by distillation.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 1,1,1-trifluoro-2,3-butanedione in a suitable solvent such as ethanol.

-

To this solution, add an equimolar amount of 1,2-propanediamine dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours to facilitate the condensation and formation of the dihydropyrazine intermediate.

-

After cooling, an oxidizing agent (e.g., manganese dioxide or air) is introduced to promote the aromatization to the pyrazine ring.

-

The final product, this compound, is isolated by removing the solvent under reduced pressure and purified by column chromatography or distillation.

This synthetic approach is robust and provides a clear pathway to the target molecule, leveraging readily available starting materials.

Applications in Research and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The trifluoromethyl group can significantly influence the electronic properties of the pyrazine ring, making it a key component in the design of novel:

-

Agrochemicals: The development of fungicides like Pyraziflumid, which contains a 3-(trifluoromethyl)pyrazine-2-carboxamide moiety, highlights the potential of this scaffold in crop protection.

-

Pharmaceuticals: The pyrazine nucleus is present in numerous approved drugs. The introduction of a trifluoromethyl group can enhance drug-like properties, making this compound an attractive starting material for medicinal chemistry programs.

The logical relationship of its application is illustrated below:

Caption: Potential applications of this compound in various industries.

Conclusion

This compound stands as a testament to the enabling power of fluorination in modern chemistry. While its specific discovery is not prominently documented, its importance is evident through its commercial availability and its role as a key building block in the synthesis of high-value molecules. The synthetic routes, extrapolated from related compounds, are efficient and scalable, ensuring its continued supply for research and development. As the demand for novel, high-performance chemicals in the life sciences continues to grow, the utility and significance of this compound are poised to expand, making it a compound of considerable interest for researchers and scientists in both academic and industrial settings.

References

A Researcher's Technical Guide to Procuring 2-Methyl-3-(trifluoromethyl)pyrazine for Drug Discovery

Abstract

2-Methyl-3-(trifluoromethyl)pyrazine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the pyrazine core, make it a valuable synthon for creating novel molecular entities with potential therapeutic applications. The successful outcome of research and development projects hinges on the quality and reliability of such starting materials. This guide provides an in-depth technical framework for researchers, scientists, and procurement specialists to navigate the commercial landscape of this compound. It covers critical quality attributes, supplier evaluation, documentation analysis, and best practices for in-house quality control, ensuring the integrity and reproducibility of your scientific endeavors.

Introduction: The Role of this compound in Modern Synthesis

Pyrazine derivatives are integral components in a wide array of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl (-CF3) group can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, lipophilicity, and receptor binding affinity. This compound (CAS No. 65559-57-1) serves as a key intermediate for introducing this fluorinated moiety into larger, more complex structures.

Given its role as a foundational starting material, the purity and consistency of this reagent are paramount. The presence of regioisomeric, constitutional, or other impurities can lead to unforeseen side reactions, purification challenges, and, most critically, ambiguous biological data, ultimately wasting valuable research time and resources. This guide is designed to empower the researcher to make informed decisions when sourcing this critical reagent.

Critical Quality Attributes (CQAs) for Research-Grade Reagents

Before engaging with suppliers, it is crucial to define the quality attributes essential for your specific application. For a reagent like this compound, these typically include:

-

Purity: Generally, a purity of ≥97% as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is acceptable for early-stage discovery. For more sensitive applications, such as catalysis or late-stage synthesis, a purity of ≥99% may be required.

-

Identity Confirmation: The supplier must provide robust analytical data confirming the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) and Mass Spectrometry (MS) are the gold standards for this purpose.

-

Absence of Critical Impurities: Identify potential process-related impurities (e.g., starting materials, other isomers) and ensure they are below an acceptable threshold.

-

Moisture Content: For moisture-sensitive reactions, the water content, often determined by Karl Fischer titration, should be minimal.[1]

-

Physical Form: The compound is typically supplied as a solid.[2]

Vetting Commercial Suppliers: A Step-by-Step Workflow

The market for chemical reagents is diverse, ranging from large multinational manufacturers to smaller specialized labs and distributors. A systematic approach is necessary to identify a reliable partner.

Diagram: Supplier Selection and Vetting Process

Caption: Workflow for selecting and qualifying a chemical supplier.

Comparative Analysis of Key Commercial Suppliers

While the market is dynamic, several suppliers have consistently provided this compound to the research community. The following table is a representative summary based on publicly available data. Note: Researchers should always obtain lot-specific documentation before purchase.

| Supplier | Example Product Number | Reported Purity/Grade | Typical Documentation | Key Considerations |

| Sigma-Aldrich (Merck) | MNO000132 | AldrichCPR | Certificate of Origin (COO) available.[2] | The "AldrichCPR" grade indicates the product is for early discovery. Analytical data is not routinely collected by Sigma-Aldrich, and the buyer is responsible for confirming identity and purity.[2] This is suitable for initial screening but not for scaled-up or cGMP work. |

| Thermo Fisher Scientific (Alfa Aesar) | H33338 | ≥96.0% (GC) | Specification Sheet available.[3] | Provides a specific purity claim via a defined analytical method (GC), offering a higher level of initial quality assurance than "research purpose only" grades.[3] |

| Ambeed, Inc. (via Sigma-Aldrich) | AMBH303C602B (for 2-Bromo-5-(trifluoromethyl)pyrazine) | 95% | Basic properties provided.[4] | A supplier of various building blocks, often available through larger distributors. Purity levels are typically suitable for discovery chemistry. |

| AChemBlock | AD253937 (for a derivative) | 95% | Basic properties provided.[5] | Specializes in building blocks for drug discovery. Often provides clear purity specifications. |

This table is for illustrative purposes. Product numbers, specifications, and availability are subject to change. Always verify with the supplier.

Technical Deep Dive: Interpreting Supplier Documentation

The Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are the two most critical documents accompanying a chemical reagent.

-

Certificate of Analysis (CoA): This document provides lot-specific quality control results.

-

What to look for:

-

Lot Number: Ensures the data corresponds to the specific batch you received.

-

Test Methods: The analytical methods used (e.g., GC, ¹H-NMR) should be clearly stated.

-

Results vs. Specifications: The actual test results should be listed and shown to meet the pre-defined specifications. A CoA that only states "Conforms" without providing data is less trustworthy.

-

Date of Analysis: Confirms the freshness of the data.

-

-

-

Safety Data Sheet (SDS): This document provides essential information on hazards, handling, storage, and emergency procedures.[6][7][8]

-

Key Sections for Researchers:

-

Section 7: Handling and Storage: Provides critical information on storage conditions (e.g., "Store in a cool, dry, well-ventilated area away from incompatible substances").[6] For fluorinated compounds, storage in a tightly sealed container is crucial to prevent hydrolysis.[7]

-

Section 8: Exposure Controls/Personal Protection: Specifies the required Personal Protective Equipment (PPE), such as safety goggles and gloves.[6][9]

-

Section 10: Stability and Reactivity: Lists conditions and materials to avoid (e.g., strong oxidizing agents).[6]

-

-

Protocol: Incoming Reagent Quality Control (QC)

Even when a CoA is provided, it is a best practice in drug development to perform in-house QC on a new batch of a critical reagent before its use in synthesis. This self-validating step ensures the integrity of your research.

Step-by-Step QC Protocol:

-

Visual Inspection: Upon receipt, check that the container is sealed and undamaged. Note the physical appearance and compare it to the supplier's description.

-

Solubility Check: Test the solubility in a common solvent (e.g., CDCl₃ for NMR) to ensure it behaves as expected.

-

Identity Confirmation (¹H-NMR):

-

Prepare a sample in a deuterated solvent.

-

Acquire a proton NMR spectrum.

-

Confirm that the chemical shifts, splitting patterns, and integrations match the expected structure of this compound.

-

-

Purity Assessment (GC-MS):

-

Prepare a dilute solution of the material.

-

Run a GC-MS analysis.

-

Integrate the peak for the main component to estimate purity. The mass spectrum will provide further confirmation of identity.

-

-

Documentation: Record all results in a laboratory notebook, referencing the supplier, product number, and lot number.

Diagram: Incoming Reagent QC Workflow

Caption: A standard workflow for the quality control of incoming reagents.

Best Practices for Handling and Storage

To maintain the quality of this compound throughout its lifecycle in the lab, adhere to the following guidelines:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6][10]

-

Handling: Always use appropriate PPE, including gloves and safety glasses.[9][11] Handle the material in a chemical fume hood to avoid inhalation.[8]

-

Preventing Contamination: Never return unused reagent to the original container.[12] Use clean, dry spatulas and glassware for dispensing to prevent cross-contamination and moisture introduction.[12]

Conclusion

The procurement of a seemingly simple building block like this compound is a critical control point in the drug discovery process. A diligent, scientifically-grounded approach to supplier selection, documentation review, and in-house verification is not an impediment to research but a vital component of it. By treating every reagent as a potential source of variability and actively managing its quality, researchers can enhance the reproducibility of their work, accelerate their projects, and build a foundation of trust in their final data.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(Trifluoromethyl)pyrazine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Bromo-5-(trifluoromethyl)pyrazine | 1196152-38-1 [sigmaaldrich.com]

- 5. Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate 95% | CAS: 870787-05-6 | AChemBlock [achemblock.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. acrospharma.co.kr [acrospharma.co.kr]

- 12. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]

A Technical Guide to the Purity and Available Grades of 2-Methyl-3-(trifluoromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyrazine

2-Methyl-3-(trifluoromethyl)pyrazine is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical development.[1][2] Its structure combines a pyrazine ring, a scaffold present in numerous biologically active molecules, with a trifluoromethyl (CF₃) group.[2][3] The incorporation of the CF₃ group is a well-established strategy in medicinal chemistry to enhance critical drug properties.[4] This group can improve metabolic stability by blocking potential sites of enzymatic oxidation, increase lipophilicity to aid membrane permeability, and enhance binding affinity to biological targets through potent electronic interactions.[4]

Given these advantages, this compound serves as a valuable building block for synthesizing novel therapeutic agents and other high-value chemicals.[5] For professionals in drug discovery and development, the purity of such a starting material is not a trivial specification; it is a critical parameter that directly influences experimental reproducibility, the safety profile of downstream compounds, and the integrity of regulatory submissions. This guide provides an in-depth examination of the synthesis, potential impurities, commercial grades, and rigorous analytical methodologies required to ensure the quality of this compound for demanding scientific applications.

Synthetic Origins and the Impurity Landscape

Understanding the potential impurities in this compound begins with its synthesis. While multiple synthetic routes exist for trifluoromethylated pyrazines, a common and illustrative pathway involves the cyclocondensation of a trifluoromethyl-containing building block.[6][7] For instance, a documented synthesis for the closely related ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate starts from ethyl 4,4,4-trifluoro-3-oxobutanoate.[5][7]

This process, involving steps like chlorination, reaction with sodium azide, and cyclization with ethylenediamine in the presence of a palladium catalyst, highlights several potential sources of impurities:

-

Unreacted Starting Materials: Residual ethyl 4,4,4-trifluoro-3-oxobutanoate or ethylenediamine.

-

Reaction Intermediates: Incomplete conversion can leave intermediates, such as the 2-iminoketoester, in the final product.[5]

-

Side-Products: Formation of positional isomers or products from unintended side reactions.

-

Reagents and Catalysts: Residual palladium from aromatization steps or leftover chlorinating agents.[5]

-

Solvents: Trace amounts of solvents used during the reaction and purification (e.g., ethanol, pyridine, picoline).[7][8]

The purification process, typically involving distillation and/or column chromatography, aims to remove these impurities to achieve the desired purity level.[7][9]

Available Grades and Commercial Specifications

Commercially, this compound is primarily available in grades suitable for research and development. While suppliers may not always use tiered naming conventions like "Reagent Grade" or "Pharma Grade," the product specifications allow for classification into standard and high-purity categories. The choice of grade is dictated by the sensitivity of the application; early-stage discovery may tolerate a standard grade, whereas late-stage development and synthesis of clinical candidates demand high-purity material.

| Parameter | Standard Research Grade | High-Purity Grade | Significance for Researchers |

| Purity (Assay) | ≥96.0% - 98.0% | ≥99.0% (often >99.5%) | Defines the amount of the target compound. Higher purity minimizes the interference of impurities in reactions and biological assays. |

| Primary Analytical Method | Gas Chromatography (GC)[10] | GC, High-Performance Liquid Chromatography (HPLC)[8] | GC is suitable for volatile compounds. HPLC is crucial for detecting non-volatile or thermally unstable impurities. |

| Appearance | Clear Colorless to Light Yellow Liquid/Solid[10][11] | Colorless Liquid/Solid | Color can indicate the presence of trace impurities or degradation products. |

| Identification | Conforms to structure by ¹H NMR, ¹⁹F NMR, MS | Conforms to structure by ¹H NMR, ¹⁹F NMR, MS | Confirms the molecular identity and structure of the compound. NMR can also provide purity information.[7] |

| Water Content | Not always specified | Typically <0.1% (by Karl Fischer) | Water can be detrimental to moisture-sensitive reactions, such as those involving organometallic reagents. |

| Residual Solvents | Not always specified | Specified and quantified (e.g., <0.5%) | Solvents can interfere with reactions and are strictly regulated in pharmaceutical production. |

Note: The specifications above are representative and compiled from typical supplier data sheets and related literature.[10][11][12] Researchers should always consult the specific Certificate of Analysis (CoA) for the purchased lot.

Rigorous Analytical Methods for Purity Validation

A self-validating quality control system relies on orthogonal analytical techniques to provide a comprehensive purity profile. No single method is sufficient to identify and quantify all potential impurities.

Gas Chromatography (GC) for Volatile Impurities

GC is the most common technique for assaying pyrazines due to their volatility.[13] It separates compounds based on their boiling points and interaction with the stationary phase of the column.

Experimental Protocol: GC Purity Assay

-

System Preparation:

-

Instrument: Agilent 7890B GC or equivalent with a Flame Ionization Detector (FID).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[13]

-

-

Method Parameters:

-

Injector Temperature: 250 °C.[13]

-

Split Ratio: 50:1.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at 10 °C/min.

-

Hold: Hold at 240 °C for 5 minutes.

-

-

Detector (FID) Temperature: 280 °C.

-

-

Sample Preparation:

-

Prepare a solution of this compound at approximately 1 mg/mL in a high-purity solvent like ethyl acetate or dichloromethane.

-

-

Analysis:

-

Inject 1 µL of the prepared sample into the GC.

-

Integrate the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks (Area % method).

-

Causality: The non-polar column separates compounds primarily by boiling point. The temperature ramp ensures that both low-boiling (e.g., residual solvents) and high-boiling (e.g., synthesis side-products) impurities are eluted and detected. FID provides excellent sensitivity for organic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for detecting non-volatile or thermally labile impurities that would not be suitable for GC analysis. A patent for a related trifluoromethyl pyrazine derivative confirms a purity of 99.3% by HPLC, underscoring its utility for high-purity assessment.[8]

Experimental Protocol: HPLC Purity Assay

-

System Preparation:

-

Instrument: Waters Alliance HPLC or equivalent with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm or as determined by UV scan.

-

Gradient Program:

-

Start at 10% B, hold for 1 minute.

-

Linear ramp to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 10% B and equilibrate for 5 minutes.

-

-

-

Sample Preparation:

-

Prepare a solution of the sample at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

-

-

Analysis:

-

Inject 10 µL of the sample.

-

Calculate purity using the Area % method, similar to GC.

-

Causality: Reverse-phase HPLC separates molecules based on polarity. This method is orthogonal to GC, providing a different selectivity and thus the potential to detect impurities that might co-elute with the main peak in a GC run.

Confirmatory and Specialized Techniques

-

GC-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer allows for the identification of unknown impurity peaks by providing mass-to-charge ratio data, which can be compared against spectral libraries.[13] This is crucial for determining the structure of impurities and understanding their origin.

-

NMR Spectroscopy: ¹H and ¹⁹F NMR are indispensable for confirming the chemical structure of the main component.[7] Furthermore, Quantitative NMR (qNMR) can be used as a primary method to determine the absolute purity of a sample by integrating the signal of the analyte against a certified internal standard of known concentration.

-

Karl Fischer Titration: This is the gold standard for accurately determining water content, which is critical for applications involving water-sensitive reagents.

Conclusion: A Commitment to Quality